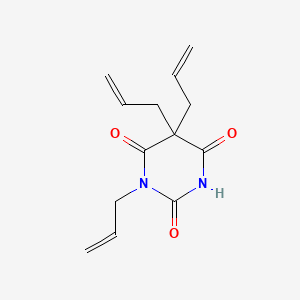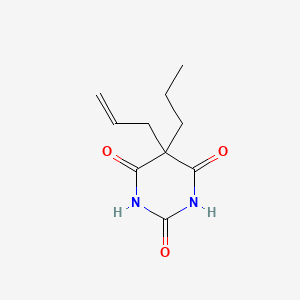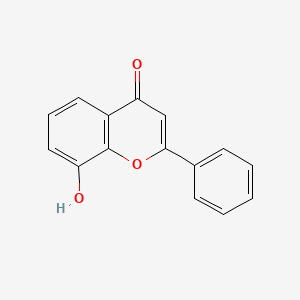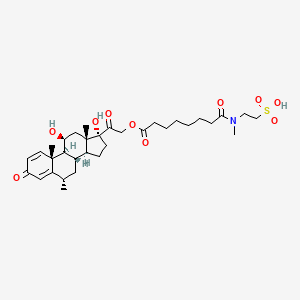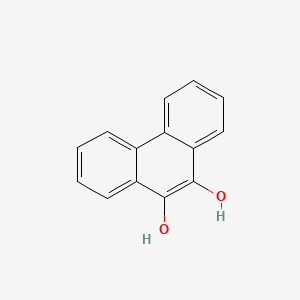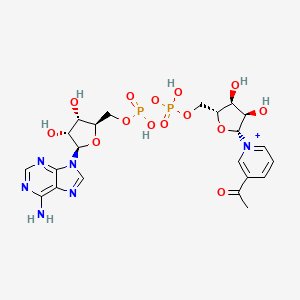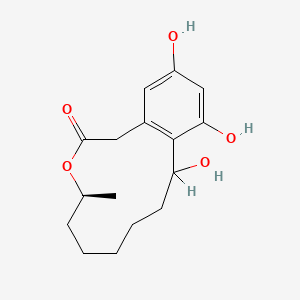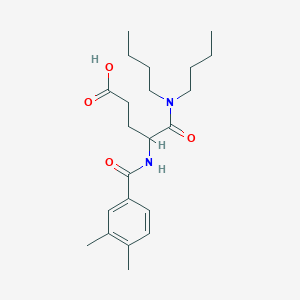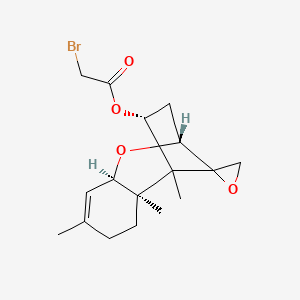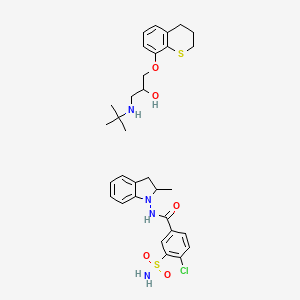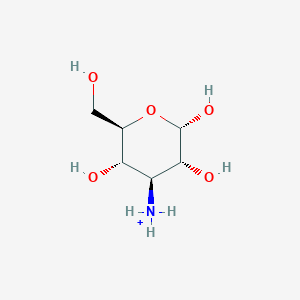
alpha-D-kanosamine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-kanosamine(1+) is an organic cation obtained by protonation of the amino group of alpha-D-kanosamine. It is an organic cation and a primary ammonium ion. It is a conjugate acid of an alpha-D-kanosamine.
Applications De Recherche Scientifique
Biochemical and Structural Analysis in Antibiotic Biosynthesis
Alpha-D-kanosamine(1+) plays a crucial role in the biosynthesis of antibiotics like kanamycins. Kudo et al. (2020) demonstrated that enzymes KanD2 and KanS2 are responsible for introducing an amino group in kanosamine during kanamycin biosynthesis. This process involves converting kanamycin A, B, and C into 3''-deamino-3''-hydroxykanamycins through a reverse reaction pathway, which is crucial for the construction of the kanosamine moiety in kanamycin biosynthesis (Kudo, Kitayama, Miyanaga, Hirayama, & Eguchi, 2020).
Antifungal Action Mechanism
Kanosamine exhibits significant antifungal properties. Janiak and Milewski (2001) found that kanosamine inhibits the growth of various fungi, including Saccharomyces cerevisiae and Candida albicans. It is transported into cells by the glucose transport system and phosphorylated to kanosamine-6-phosphate, which inhibits glucosamine-6-phosphate synthase. This action results in morphological changes in the cells, suggesting a potential application in antifungal treatments (Janiak & Milewski, 2001).
Kanosamine Biosynthesis Pathway Characterization
Prasertanan and Palmer (2019) characterized the kanosamine biosynthetic pathway in Bacillus cereus, highlighting the enzymes KabA, KabB, and KabC. These enzymes catalyze the transformation of glucose 6-phosphate to kanosamine through a unique route involving a 3-keto intermediate. This pathway provides insights into the biosynthesis of kanosamine in various organisms and its role in antibiotic production (Prasertanan & Palmer, 2019).
Enzymatic Substrate Substitution in Kanosamine Biosynthesis
Vetter and Palmer (2021) explored substrate substitution in kanosamine biosynthesis using phosphonates and phosphite. They demonstrated that certain analogues of glucose 6-phosphate can be substrates for the enzyme NtdC, leading to the formation of kanosamine 6-phosphonate analogues. These findings provide valuable information on the catalysis process and the potential for creating truncated and nonhydrolyzable analogues of kanosamine (Vetter & Palmer, 2021).
Role in Aminoshikimate Pathway
The aminoshikimate pathway, involved in the formation of 3-amino-5-hydroxybenzoic acid, a precursor to various antibiotics, utilizes kanosamine. Guo and Frost (2002) showed that kanosamine 6-phosphate is a precursor in this pathway, suggesting its broader role in antibiotic biosynthesis. This research offers insights into the biosynthetic origins of important nitrogen atoms in the aminoshikimate pathway (Guo & Frost, 2002).
Propriétés
Nom du produit |
alpha-D-kanosamine(1+) |
|---|---|
Formule moléculaire |
C6H14NO5+ |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]azanium |
InChI |
InChI=1S/C6H13NO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1,7H2/p+1/t2-,3+,4-,5-,6+/m1/s1 |
Clé InChI |
BQCCAEOLPYCBAE-RXRWUWDJSA-O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)[NH3+])O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)[NH3+])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



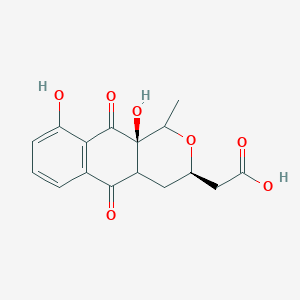
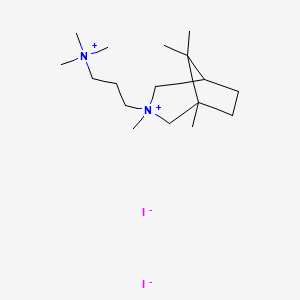
![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
